Benzyl-carbamic acid prop-2-ynyl ester
CAS No.: 119258-49-0
Cat. No.: VC20885537
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119258-49-0 |
|---|---|
| Molecular Formula | C11H11NO2 |
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | prop-2-ynyl N-benzylcarbamate |
| Standard InChI | InChI=1S/C11H11NO2/c1-2-8-14-11(13)12-9-10-6-4-3-5-7-10/h1,3-7H,8-9H2,(H,12,13) |
| Standard InChI Key | FKQNWYVNHGZBSL-UHFFFAOYSA-N |
| SMILES | C#CCOC(=O)NCC1=CC=CC=C1 |
| Canonical SMILES | C#CCOC(=O)NCC1=CC=CC=C1 |
Introduction
Chemical Structure and Identification
Benzyl-carbamic acid prop-2-ynyl ester, also known by its IUPAC name prop-2-ynyl N-benzylcarbamate, belongs to the chemical class of carbamate esters. It features a distinctive molecular structure that includes both an amide bond and an alkyne group, which significantly contribute to its chemical reactivity and behavior. The compound's structural features enable it to participate in various chemical reactions, making it particularly valuable in synthetic chemistry.
Identification Parameters
The compound is uniquely identified through various chemical identifiers as outlined in the table below:
| Parameter | Value |
|---|---|
| CAS Number | 119258-49-0 |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | prop-2-ynyl N-benzylcarbamate |
| InChI | InChI=1S/C11H11NO2/c1-2-8-14-11(13)12-9-10-6-4-3-5-7-10/h1,3-7H,8-9H2,(H,12,13) |
| InChIKey | FKQNWYVNHGZBSL-UHFFFAOYSA-N |
| SMILES | C#CCOC(=O)NCC1=CC=CC=C1 |
Physicochemical Properties
Understanding the physicochemical properties of Benzyl-carbamic acid prop-2-ynyl ester is crucial for predicting its behavior in various chemical environments and applications. These properties determine its solubility, reactivity, and stability under different conditions.
Physical Properties
The physical properties of the compound provide insights into its behavior and handling requirements:
| Property | Value |
|---|---|
| Physical State | Not specified in available data |
| Density | 1.127 g/cm³ |
| Boiling Point | 324.2°C at 760 mmHg |
| Flash Point | 149.9°C |
| Vapor Pressure | 0.000249 mmHg at 25°C |
| Index of Refraction | 1.542 |
These physical parameters indicate that the compound has a relatively high boiling point and low vapor pressure, suggesting stability under normal laboratory conditions .
Chemical Properties and Reactivity
The chemical properties of Benzyl-carbamic acid prop-2-ynyl ester are largely determined by its functional groups:
| Property | Value | Notes |
|---|---|---|
| XLogP3-AA | 1.6 | Indicates moderate lipophilicity |
| Hydrogen Bond Donor Count | 1 | From the N-H group in the carbamate |
| Hydrogen Bond Acceptor Count | 2 | From the C=O and O groups |
| Rotatable Bond Count | 4 | Contributing to conformational flexibility |
| Polar Surface Area (PSA) | 41.82 | Moderately polar |
| LogP | 1.75040 | Partition coefficient |
The presence of an alkyne group makes this compound particularly reactive in click chemistry applications, while the carbamate functionality provides opportunities for various transformations. The compound's nucleophilic properties, primarily due to the propargyl group, make it valuable in synthetic pathways targeting specific biological activities .
Synthesis Methods
The synthesis of Benzyl-carbamic acid prop-2-ynyl ester involves specific chemical reactions that yield the desired product with high purity.
Standard Synthetic Route
The primary method for synthesizing Benzyl-carbamic acid prop-2-ynyl ester involves the reaction between benzyl chloroformate and propargyl amine under basic conditions. In this reaction mechanism:
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Propargyl amine serves as a nucleophile
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It attacks the carbonyl carbon of benzyl chloroformate
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The reaction proceeds with the elimination of HCl
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The resulting product is the desired ester compound
This synthetic route is well-documented in the literature and is recognized for its efficiency in producing high-purity Benzyl-carbamic acid prop-2-ynyl ester.
Literature-Documented Syntheses
Several scientific publications have reported the synthesis or utilization of Benzyl-carbamic acid prop-2-ynyl ester, including:
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Ramesh et al. (2005) in the Journal of Organic Chemistry, which details specific reaction conditions and yields
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Martinez, Ramon, and Yus (2008) in Advanced Synthesis and Catalysis, which presents alternative approaches
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Liu, Wang, and Hu (2012) in the European Journal of Organic Chemistry, which explores applications in organic synthesis
These publications provide valuable insights into the versatility of this compound in organic synthesis and its role in developing new synthetic methodologies.
Applications and Research Findings
Benzyl-carbamic acid prop-2-ynyl ester has demonstrated significant utility across various scientific and industrial domains, owing to its unique structural features and reactivity profile.
Research Applications
The compound has been employed in numerous research contexts:
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As a building block in organic synthesis, particularly in the development of complex molecular architectures
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In click chemistry applications, utilizing the terminal alkyne functionality
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As a protected form of propargyl amine in multi-step syntheses
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In the exploration of carbamate chemistry and its applications
Pharmaceutical Relevance
In pharmaceutical research, Benzyl-carbamic acid prop-2-ynyl ester has shown potential in:
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Drug design and development, particularly in targeting specific biological pathways
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The synthesis of bioactive molecules containing carbamate functionalities
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The development of enzyme inhibitors, leveraging the compound's structural features
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Prodrug design, utilizing the carbamate linkage as a cleavable group in vivo
The compound's ability to act as a nucleophile due to the propargyl group makes it particularly valuable in these applications, allowing for selective functionalization in complex synthetic routes.
Comparative Analysis with Related Compounds
To better understand the distinctive properties and applications of Benzyl-carbamic acid prop-2-ynyl ester, it is instructive to compare it with structurally related compounds.
Structural Analogs
Several compounds share structural similarities with Benzyl-carbamic acid prop-2-ynyl ester:
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| Di-prop-2-ynyl-carbamic acid benzyl ester | C₁₄H₁₃NO₂ | 227.26 g/mol | Contains two propargyl groups instead of one benzyl and one propargyl |
| (1-Methyl-prop-2-ynyl)-carbamic acid benzyl ester | C₁₂H₁₃NO₂ | 203.24 g/mol | Contains a methyl group on the propargyl carbon |
| (R)-(1-Methyl-prop-2-ynyl)-carbamic acid benzyl ester | C₁₂H₁₃NO₂ | 203.24 g/mol | The R-enantiomer of the above compound |
These structural analogs demonstrate how subtle modifications to the basic structure can yield compounds with potentially different chemical and biological properties .
Functional Relationship to Carbamate Esters
Benzyl-carbamic acid prop-2-ynyl ester belongs to the broader class of carbamate esters, which are characterized by the presence of a carbamate functional group. As a member of this class, the compound shares certain properties with other carbamates:
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Stability under basic conditions
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Susceptibility to hydrolysis under acidic conditions
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Utility as protecting groups in organic synthesis
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Potential biological activity, as many carbamates exhibit pesticidal, fungicidal, or pharmaceutical properties
This functional relationship to the carbamate class provides a framework for understanding the compound's behavior and potential applications.
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